7.1. Spinocerebellar Ataxia Type 2 (SCA2)NS13001 has shown promising results in preclinical studies investigating its therapeutic potential for SCA2. [, ] In a mouse model of SCA2, oral administration of NS13001 was found to alleviate both behavioral and neuropathological phenotypes associated with the disease. [] This suggests that NS13001 may hold promise as a potential therapeutic agent for SCA2.
7.2. Spinocerebellar Ataxia Type 13 (SCA13)Research suggests that NS13001 could potentially ameliorate some aspects of SCA13, specifically in cases associated with the infant-onset R4Hi mutation. This mutation causes hyperexcitability in Purkinje cells, leading to rapid degeneration. [, ] Preliminary experiments indicate that NS13001, by decreasing excitability through SK channel activation, might be able to rescue this degeneration. []
7.3. Other Neurological and Psychiatric DisordersGiven its mechanism of action and its effects on neuronal excitability, NS13001 is also being investigated for its potential in other neurological and psychiatric disorders. [] This includes conditions like alcohol dependence, Alzheimer's disease, and Parkinson's disease where the modulation of SK channels might offer therapeutic benefits.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: